molecular formula C8H8F3NO B15246407 2-Amino-4-(2,2,2-trifluoroethyl)phenol

2-Amino-4-(2,2,2-trifluoroethyl)phenol

Cat. No.: B15246407
M. Wt: 191.15 g/mol
InChI Key: HOFTVVRIHZFIAD-UHFFFAOYSA-N
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Description

2-Amino-4-(2,2,2-trifluoroethyl)phenol is a fluorinated phenolic compound featuring an amino group (-NH₂) at the 2-position and a 2,2,2-trifluoroethyl (-CH₂CF₃) group at the 4-position of the aromatic ring. Its molecular formula is C₈H₈F₃NO, with a molecular weight of 191.15 g/mol. The trifluoroethyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s acidity, solubility, and reactivity.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2-amino-4-(2,2,2-trifluoroethyl)phenol

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)4-5-1-2-7(13)6(12)3-5/h1-3,13H,4,12H2

InChI Key

HOFTVVRIHZFIAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(F)(F)F)N)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-4-(2,2,2-trifluoroethyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a halogenated phenol, is reacted with a trifluoroethylamine under specific conditions. The reaction typically requires a base to facilitate the substitution process and may be carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods for this compound may involve more efficient and scalable processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

2-Amino-4-(2,2,2-trifluoroethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-Amino-4-(2,2,2-trifluoroethyl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,2,2-trifluoroethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group imparts unique electronic properties to the compound, influencing its reactivity and binding affinity. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity through hydrogen bonding, hydrophobic interactions, or electrostatic forces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three structurally related fluorinated phenolic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions & Groups Key Functional Groups Source
2-Amino-4-(2,2,2-trifluoroethyl)phenol C₈H₈F₃NO 191.15 2-NH₂, 4-CH₂CF₃ Phenol, primary amine -
4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride C₈H₉ClF₃NO 236.61 4-CH(NH₂)CF₃, hydrochloride salt Phenol, secondary amine salt
2-Amino-4-(trifluoromethyl)phenol C₇H₆F₃NO 177.12 2-NH₂, 4-CF₃ Phenol, primary amine
4-{Phenyl[(2,2,2-trifluoroethyl)amino]methyl}phenol C₁₅H₁₄F₃NO 281.27 4-CH(NHCH₂CF₃)Ph Phenol, tertiary amine
Key Observations:

Substituent Effects: The trifluoroethyl group (-CH₂CF₃) in the target compound introduces greater steric bulk and moderate hydrophobicity compared to the smaller trifluoromethyl (-CF₃) group in 2-Amino-4-(trifluoromethyl)phenol . The hydrochloride salt of 4-(1-Amino-2,2,2-trifluoroethyl)phenol exhibits enhanced water solubility due to ionic character .

Electronic Effects: The electron-withdrawing nature of -CH₂CF₃ lowers the pKa of the phenolic -OH group (increased acidity) compared to non-fluorinated analogs.

Physicochemical and Reactivity Comparisons

Property This compound 2-Amino-4-(trifluoromethyl)phenol 4-{Phenyl[(2,2,2-trifluoroethyl)amino]methyl}phenol
Acidity (pKa) ~8.5–9.0 (estimated) ~7.5–8.0 ~9.5–10.0 (steric hindrance reduces H-bonding)
Solubility in Water Low (hydrophobic -CH₂CF₃) Moderate (smaller -CF₃) Very low (bulky phenyl group)
Melting Point Not reported 120–125°C Not reported
Reactivity Electrophilic substitution at 5-position Faster nitration due to -CF₃ Reduced reactivity (steric shielding)
Notes:
  • The trifluoroethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs, a critical factor in drug design.
  • The tertiary amine in 4-{Phenyl[(2,2,2-trifluoroethyl)amino]methyl}phenol reduces hydrogen-bonding capacity, limiting its use in coordination chemistry.

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